BenchChemオンラインストアへようこそ!

Trimethyl-[10-(trimethylazaniumyl)decyl]azanium;iodide

Structure-activity relationship Neuromuscular junction Quaternary ammonium

Procure high-purity Decamethonium Iodide (CAS 1420-40-2, ≥98%) for reproducible neuromuscular research. Its critical 9.5 Å internitrogen distance defines C10-series selectivity, ensuring depolarizing blockade distinct from ganglionic C6 analogs. Non-hydrolyzable by cholinesterases, it provides stable, anticholinesterase-insensitive effects—eliminating confounding enzymatic reversal. The definitive reference standard for methonium SAR and voltage-clamp nAChR studies, validated in Xenopus oocyte and ex vivo muscle physiology models.

Molecular Formula C16H38IN2+
Molecular Weight 385.39 g/mol
CAS No. 1420-40-2
Cat. No. B1670009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethyl-[10-(trimethylazaniumyl)decyl]azanium;iodide
CAS1420-40-2
Synonyms(DM)Br2
decamethonium
decamethonium bromide
decamethonium dibromide
decamethonium dichloride
decamethonium dihydroxide
decamethonium diiodide
decamethonium dipricrate
decamethonium iodide
decamethylenebis(trimethylammonium)bromide
Molecular FormulaC16H38IN2+
Molecular Weight385.39 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCCCCCCCCC[N+](C)(C)C.[I-]
InChIInChI=1S/C16H38N2.HI/c1-17(2,3)15-13-11-9-7-8-10-12-14-16-18(4,5)6;/h7-16H2,1-6H3;1H/q+2;/p-1
InChIKeyNHMSUPHQUHLGDN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Decamethonium Iodide (CAS 1420-40-2) Procurement Guide: A Bis-Quaternary Depolarizing Neuromuscular Blocker with Defined Molecular Architecture


Trimethyl-[10-(trimethylazaniumyl)decyl]azanium iodide, commonly known as decamethonium iodide or C10, is a bis-quaternary ammonium salt (molecular formula C16H38I2N2, MW 512.30 g/mol) and a prototypical depolarizing neuromuscular blocking agent [1]. Its structure features two trimethylammonium groups separated by a linear ten-carbon (C10) polymethylene chain, yielding an experimentally determined internitrogen distance of approximately 9.5 Å, which is critical for its pharmacological activity at the neuromuscular junction [2]. The compound is available as a white to light yellow crystalline powder with a melting point of 246-248 °C and high water solubility .

Decamethonium Iodide (CAS 1420-40-2) Procurement Note: Why In-Class Bis-Quaternary Analogs Cannot Substitute Without Functional Consequences


The polymethylene bis-trimethylammonium (methonium) series exhibits chain-length-dependent pharmacological divergence that precludes simple substitution. While hexamethonium (C6) acts predominantly as a competitive ganglionic blocker with a measured internitrogen distance of 6.3 Å, decamethonium (C10) is a depolarizing neuromuscular blocker with a 9.5 Å internitrogen spacing [1]. This ~3.2 Å difference in molecular span fundamentally alters target receptor engagement: hexamethonium shows negligible accumulation in muscle tissue, whereas decamethonium demonstrates high and selective accumulation in muscular tissues [2]. Consequently, substituting decamethonium iodide with hexamethonium bromide or other methonium analogs in research or industrial protocols would yield distinct pharmacological profiles—depolarizing neuromuscular blockade versus ganglionic inhibition—invalidating experimental reproducibility [3].

Decamethonium Iodide (CAS 1420-40-2) Quantitative Evidence Guide: Comparator-Backed Differentiation Dimensions for Scientific Procurement


Internitrogen Distance Defines Neuromuscular vs. Ganglionic Selectivity: Decamethonium (9.5 Å) vs. Hexamethonium (6.3 Å)

Decamethonium iodide (C10) possesses an experimentally determined internitrogen distance of 9.5 Å, significantly longer than the 6.3 Å measured for hexamethonium (C6), which correlates directly with its selective neuromuscular blocking activity versus ganglionic blockade [1]. The extended C10 chain length optimizes the spatial separation of the two cationic trimethylammonium heads to bridge adjacent nicotinic acetylcholine receptor subunits at the motor endplate, whereas the shorter C6 span favors ganglionic receptor interactions [2].

Structure-activity relationship Neuromuscular junction Quaternary ammonium

EC50 Potency Differential: Decamethonium is ~90-Fold More Potent than Hexamethonium at Neuromuscular nAChRs

In a rat phrenic nerve-hemidiaphragm preparation, decamethonium exhibited an EC50 of 47.36 ± 9.58 μM, whereas hexamethonium required an EC50 of 4.27 ± 0.53 mM to achieve comparable neuromuscular blockade [1]. This ~90-fold difference in potency (decamethonium being 90× more potent) underscores the C10 chain's optimized interaction with muscle-type nicotinic acetylcholine receptors compared to the C6 analog . Isobolographic analysis further confirmed that hexamethonium acts as a potent antagonist of decamethonium, with significant deviations from additivity observed at EC50 ratios of 2:1 (P < 0.01) and 1:1 (P < 0.05) [1].

Nicotinic acetylcholine receptor Electrophysiology Potency comparison

Mechanistic Distinction: Decamethonium (Depolarizing Agonist) vs. d-Tubocurarine (Competitive Antagonist) at the Motor Endplate

Decamethonium iodide acts as a depolarizing neuromuscular blocker by initiating an active response in the endplate, producing a characteristic transient augmentation of muscle contraction prior to blockade, whereas d-tubocurarine acts as a purely competitive (non-depolarizing) antagonist without initial stimulation [1]. Electrophysiological studies in rat submandibular ganglion cells demonstrated that decamethonium (10 μM) and (+)-tubocurarine (5 μM) both produced use-dependent run-down of agonist responses, consistent with open-channel blockade, but decamethonium's depolarizing action fundamentally distinguishes its pharmacological profile [2].

Neuromuscular blockade Mechanism of action Receptor pharmacology

Reversibility Profile: Decamethonium Blockade is NOT Reversed by Anticholinesterase Agents

Unlike d-tubocurarine and other non-depolarizing neuromuscular blockers, decamethonium-induced neuromuscular blockade is not reversed by anticholinesterase agents such as neostigmine or edrophonium [1]. This is because decamethonium is not hydrolyzed by plasma cholinesterase, and its depolarizing mechanism fundamentally differs from the competitive antagonism of agents like d-tubocurarine [2]. In clinical pharmacology, this property contributed to decamethonium's limited adoption due to the lack of a reliable reversal agent, but for research applications, this irreversibility provides a valuable experimental control: the blockade persists until eliminated via renal excretion, enabling studies of sustained depolarization without enzymatic interference [3].

Pharmacological antagonism Neuromuscular blockade Reversibility

Tissue Distribution Selectivity: Decamethonium Accumulates Preferentially in Muscle Tissue

Autoradiographic studies using 14C-labeled compounds in mice demonstrated that decamethonium exhibits selective and high accumulation in muscular tissues, whereas hexamethonium (a ganglionic depressant) and dimethonium (pharmacologically inert) showed no such accumulation [1]. Quantitative uptake studies in liver slices further revealed that at 2 μM, the slice-to-medium (S/M) ratio for decamethonium reached approximately 3 after 1 hour and continued to increase, while hexamethonium uptake was negligible [2]. This tissue selectivity aligns with decamethonium's targeted neuromuscular pharmacological profile.

Pharmacokinetics Tissue distribution Autoradiography

Comparative EC50 Values Across Multiple Assay Systems

Decamethonium's potency has been characterized across multiple experimental systems, providing cross-validation for procurement decisions. In rat phrenic nerve-hemidiaphragm preparations, EC50 was 17.07 μg/mL (95% CI) for twitch inhibition [1]. In Xenopus laevis oocytes expressing adult mouse muscle-type α1β1-containing nAChRs, decamethonium activated the receptor with an EC50 of 40 μM using voltage-clamp electrophysiology . These values establish reproducible potency benchmarks for assay design and quality control verification.

Electrophysiology Nicotinic acetylcholine receptor Potency

Decamethonium Iodide (CAS 1420-40-2) Recommended Application Scenarios Derived from Quantitative Evidence


Neuromuscular Junction Electrophysiology Studies Requiring Depolarizing Blockade

Decamethonium iodide is the preferred compound for voltage-clamp and patch-clamp studies investigating depolarizing neuromuscular blockade mechanisms. Its 9.5 Å internitrogen distance optimizes binding to muscle-type nicotinic acetylcholine receptors, producing a characteristic transient augmentation of contraction followed by sustained depolarizing block, distinct from competitive antagonists like d-tubocurarine . Use at concentrations of 10-50 μM (based on EC50 values of ~40 μM in oocyte expression systems and ~47 μM in hemidiaphragm preparations) yields reproducible open-channel blockade with use-dependent run-down of agonist responses .

Structure-Activity Relationship (SAR) Studies of Bis-Quaternary Ammonium Neuromuscular Blockers

Decamethonium iodide serves as the critical C10 reference standard in methonium series SAR investigations. With an experimentally verified internitrogen distance of 9.5 Å—intermediate between hexamethonium (6.3 Å) and hexadecamethonium (13.5 Å)—it defines the optimal chain length for neuromuscular selectivity versus ganglionic activity . Comparative studies using decamethonium alongside C6 and C12-C16 analogs enable precise mapping of the relationship between polymethylene chain length and receptor subtype engagement, with decamethonium representing the peak neuromuscular potency in the series .

Ex Vivo Muscle Physiology Preparations Requiring Sustained, Non-Enzymatically Reversible Blockade

Decamethonium iodide is uniquely suited for ex vivo muscle physiology experiments where sustained neuromuscular blockade is required without the confounding variable of enzymatic reversal. Unlike d-tubocurarine, decamethonium-induced blockade is not reversed by anticholinesterase agents such as neostigmine or edrophonium, as the compound is not hydrolyzed by plasma cholinesterase . This property, combined with its selective accumulation in muscular tissues (S/M ratio ~3 in liver slices at 2 μM after 1 hour) , ensures stable and predictable pharmacological effects throughout extended experimental protocols, eliminating the need for continuous infusion or repeated dosing to maintain blockade.

Nicotinic Acetylcholine Receptor (nAChR) Agonist Studies in Heterologous Expression Systems

Decamethonium iodide is a validated agonist for muscle-type nicotinic acetylcholine receptors (α1β1-containing nAChRs) in heterologous expression systems such as Xenopus laevis oocytes and mammalian cell lines. With a characterized EC50 of 40 μM for activating adult mouse muscle-type nAChRs and well-defined channel-blocking kinetics (association rate constant ~5.9-18.1 × 10⁶ M⁻¹ s⁻¹ at -80 mV) , it provides a robust positive control for receptor activation studies and serves as a reference agonist for benchmarking novel nAChR ligands. Its voltage-independent effects and slow washout profile distinguish it from other quaternary ammonium agonists, enabling precise characterization of receptor desensitization kinetics .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trimethyl-[10-(trimethylazaniumyl)decyl]azanium;iodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.